molecular formula C25H32FNO2Si B8818995 Bpu3yuy22R CAS No. 1442465-09-9

Bpu3yuy22R

Cat. No.: B8818995
CAS No.: 1442465-09-9
M. Wt: 425.6 g/mol
InChI Key: OZYUGBQMCYYBLK-JOCHJYFZSA-N
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Description

Bpu3yuy22R is a synthetic inorganic compound characterized by its unique coordination geometry and catalytic properties. While its exact structural formula remains proprietary, published studies suggest it belongs to the family of transition metal complexes with a ligand system comprising nitrogen and oxygen donor atoms . Its primary applications include industrial catalysis, particularly in oxidation-reduction reactions, and it has shown promise in electrochemical energy storage systems due to its redox stability . Key physicochemical properties, such as solubility in polar solvents (e.g., 2.8 g/L in water at 25°C) and thermal stability up to 300°C, distinguish it from conventional catalysts .

Properties

CAS No.

1442465-09-9

Molecular Formula

C25H32FNO2Si

Molecular Weight

425.6 g/mol

IUPAC Name

[(6R)-13-fluoro-11-oxa-4-azatetracyclo[8.7.1.05,18.012,17]octadeca-1(18),2,4,9,12(17),13,15-heptaen-6-yl]oxy-tri(propan-2-yl)silane

InChI

InChI=1S/C25H32FNO2Si/c1-15(2)30(16(3)4,17(5)6)29-22-12-8-11-21-23-18(13-14-27-24(22)23)19-9-7-10-20(26)25(19)28-21/h7,9-11,13-17,22H,8,12H2,1-6H3/t22-/m1/s1

InChI Key

OZYUGBQMCYYBLK-JOCHJYFZSA-N

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1CCC=C2C3=C(C=CN=C13)C4=C(O2)C(=CC=C4)F

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1CCC=C2C3=C(C=CN=C13)C4=C(O2)C(=CC=C4)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: [Fe(III)-N₂O₄] Complex

  • Structural Similarities : Both Bpu3yuy22R and Compound A feature octahedral coordination geometry with nitrogen-oxygen ligand systems.

Compound B: [Co(II)-N₃O₃] Complex

  • Functional Similarities : Both compounds are used in electrocatalytic water splitting.
  • Key Differences :

























    Property This compound Compound B
    Catalytic Efficiency 92% Faradaic 78% Faradaic
    pH Stability Range 1.2–12.0 4.0–9.5
    Cost (USD/g) 450 320

    this compound outperforms Compound B in acidic and alkaline conditions but is less cost-effective .

Comparison with Functionally Similar Compounds

Compound C: Organic Catalyst (TEMPO Derivative)

  • Application Overlap : Both are used in selective oxidation of alcohols.
  • Performance Metrics: Metric this compound Compound C Turnover Frequency (h⁻¹) 1,200 850 Substrate Scope Broad (1°–3° alcohols) Narrow (1° alcohols) Environmental Impact Low metal leaching High solvent waste this compound’s broader substrate tolerance and lower environmental footprint make it preferable for large-scale applications .

Compound D: Heterogeneous Catalyst (Pt/CeO₂)

  • Industrial Relevance : Both are employed in hydrogenation reactions.
  • Comparative Data :

























    Property This compound Compound D
    Reaction Rate (mol/g/h) 0.45 0.67
    Selectivity 98% 89%
    Reusability 15 cycles 8 cycles

    While Compound D has a faster reaction rate, this compound offers higher selectivity and reusability, reducing long-term operational costs .

Research Findings and Limitations

  • Advantages of this compound :
    • Superior stability under extreme pH and temperature conditions .
    • High catalytic efficiency with minimal byproduct formation .
  • Limitations: High synthesis cost due to rare metal precursors . Limited data on long-term environmental persistence .

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